(2-(Methylamino)thiazol-5-yl)methanol (2-(Methylamino)thiazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19980112
InChI: InChI=1S/C5H8N2OS/c1-6-5-7-2-4(3-8)9-5/h2,8H,3H2,1H3,(H,6,7)
SMILES:
Molecular Formula: C5H8N2OS
Molecular Weight: 144.20 g/mol

(2-(Methylamino)thiazol-5-yl)methanol

CAS No.:

Cat. No.: VC19980112

Molecular Formula: C5H8N2OS

Molecular Weight: 144.20 g/mol

* For research use only. Not for human or veterinary use.

(2-(Methylamino)thiazol-5-yl)methanol -

Specification

Molecular Formula C5H8N2OS
Molecular Weight 144.20 g/mol
IUPAC Name [2-(methylamino)-1,3-thiazol-5-yl]methanol
Standard InChI InChI=1S/C5H8N2OS/c1-6-5-7-2-4(3-8)9-5/h2,8H,3H2,1H3,(H,6,7)
Standard InChI Key DMLMOVXBAYNDFI-UHFFFAOYSA-N
Canonical SMILES CNC1=NC=C(S1)CO

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

(2-Methylthiazol-5-yl)methanol consists of a thiazole ring—a five-membered heterocycle containing one nitrogen and one sulfur atom—substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position (Figure 1). The compound’s SMILES notation is OCC1=CN=C(C)S1\text{OCC1=CN=C(C)S1}, and its InChI key is UGNOVENEUBRGNI-UHFFFAOYSA-N . The thiazole ring’s aromaticity and the electron-withdrawing effects of the sulfur and nitrogen atoms influence the compound’s stability and reactivity.

Table 1: Key Physicochemical Properties of (2-Methylthiazol-5-yl)methanol

PropertyValue
Molecular Weight129.18 g/mol
Log P (Consensus)0.94
Solubility (ESOL)5.74 mg/mL (0.0444 mol/L)
TPSA (Topological Polar Surface Area)61.36 Ų
GI AbsorptionHigh
BBB PermeationNo

The compound’s moderate lipophilicity (Log P = 0.94) and high gastrointestinal absorption suggest potential for oral bioavailability, though its inability to cross the blood-brain barrier limits central nervous system activity .

Synthesis and Optimization

Reduction of Ester Precursors

A common synthesis route involves the reduction of methyl 2-methylthiazole-5-carboxylate using lithium aluminum hydride (LiAlH4_4) in tetrahydrofuran (THF). For example, a reaction with LiAlH4_4 (8.88 g, 234 mmol) in anhydrous THF at 0–5°C, followed by gradual warming to room temperature and stirring for 18 hours, yielded (2-Methylthiazol-5-yl)methanol with a crude yield of 12 g . The reaction mechanism proceeds via nucleophilic attack of the hydride ion on the ester carbonyl group, followed by alcohol formation.

Table 2: Representative Synthesis Conditions and Yields

Starting MaterialReagentSolventTemperatureTimeYield
Methyl 2-methylthiazole-5-carboxylateLiAlH4_4THF0°C → RT18 h12 g

Alternative Pathways

Alternative methods include the Mitsunobu reaction, where the hydroxymethyl group is functionalized using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3_3). For instance, reacting (2-Methylthiazol-5-yl)methanol with DIAD and PPh3_3 in THF facilitated the formation of ether derivatives, which are valuable intermediates in drug discovery .

Pharmaceutical Applications and Derivative Synthesis

Antibiotic and Antiviral Agents

(2-Methylthiazol-5-yl)methanol serves as a precursor for antimicrobial agents. For example, its conversion to 5-(azidomethyl)-2-methylthiazole via mesylation and azide substitution achieved a 92% yield, demonstrating its utility in click chemistry applications . This azide derivative is pivotal in synthesizing triazole-linked conjugates with enhanced antibacterial activity.

Carbamate and Urea Derivatives

Functionalization of the hydroxymethyl group with isocyanates has yielded carbamate derivatives with potential neuropharmacological applications. In one study, reaction with phenyl isocyanate in THF and triethylamine produced 2-methyl-5-(N-phenylcarbamoyloxymethyl)-thiazole hydrochloride, which exhibited crystallinity and a melting point of 160°C .

Table 3: Bioactivity Data for Selected Derivatives

DerivativeActivityIC50_{50}
5-(Azidomethyl)-2-methylthiazoleAntibacterial2.4 µM
2-Methyl-5-(N-methylcarbamoyloxy)thiazoleAnalgesic18 nM

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